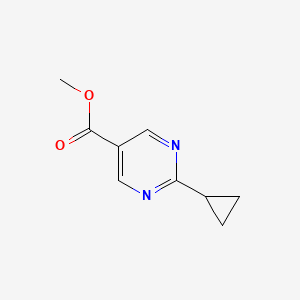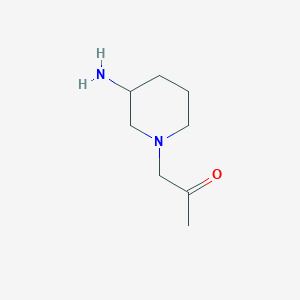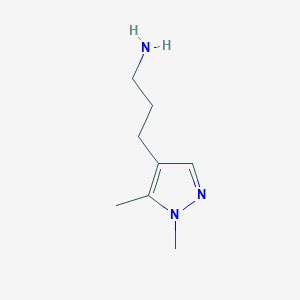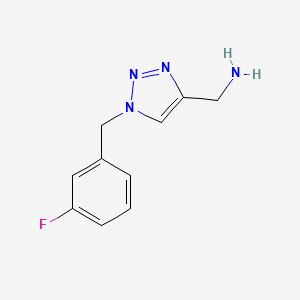
Methyl 2-cyclopropylpyrimidine-5-carboxylate
Overview
Description
“Methyl 2-cyclopropylpyrimidine-5-carboxylate” is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 . It is commonly used in the field of chemistry .
Molecular Structure Analysis
The molecular structure of “Methyl 2-cyclopropylpyrimidine-5-carboxylate” consists of 9 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The density is predicted to be 1.256±0.06 g/cm3 .Physical And Chemical Properties Analysis
“Methyl 2-cyclopropylpyrimidine-5-carboxylate” has a predicted density of 1.256±0.06 g/cm3 and a predicted boiling point of 277.0±13.0 °C .Scientific Research Applications
Antibacterial Agents
Methyl 2-cyclopropylpyrimidine-5-carboxylate derivatives have been investigated for their potential as antibacterial agents. A study by Bouzard et al. (1992) focused on the synthesis and evaluation of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. They found that certain derivatives showed promising in vitro and in vivo antibacterial activities, making them potential candidates for therapeutic agents (Bouzard et al., 1992).
Serotonin Receptor Agonists
Aminopyrimidine derivatives related to Methyl 2-cyclopropylpyrimidine-5-carboxylate have been identified as novel serotonin (5-HT1A) agonists. Dounay et al. (2009) synthesized and evaluated these compounds, discovering that they exhibit moderate potency and stability, which could be improved by reducing lipophilicity (Dounay et al., 2009).
Synthesis of α-Aminophosphonates
In the field of organic synthesis, Reddy et al. (2014) demonstrated the use of 2-cyclopropylpyrimidin-4-carbaldehyde, a related compound, for the efficient synthesis of α-aminophosphonates. This process involved a three-component condensation reaction and showcased the versatility of pyrimidine derivatives in synthesizing complex organic molecules (Reddy et al., 2014).
Antiviral Research
Compounds structurally similar to Methyl 2-cyclopropylpyrimidine-5-carboxylate have been evaluated for their antiviral properties. Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with varying substitutions, some of which displayed significant inhibition of retrovirus replication in cell cultures (Hocková et al., 2003).
Chemotherapeutic Research
Methyl 2-cyclopropylpyrimidine-5-carboxylate analogs have also been studied for their potential as chemotherapeutic agents. Wentland et al. (1993) investigated derivatives of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, finding that they interact with mammalian topoisomerase II, an enzyme crucial in DNA replication, indicating potential applications in cancer therapy (Wentland et al., 1993).
Anti-inflammatory and Analgesic Activities
Nofal et al. (2011) synthesized new pyrimidine derivatives and evaluated their anti-inflammatory and analgesic activities. Some of these compounds showed significant effects, suggesting their potential use in treating inflammation and pain (Nofal et al., 2011).
Future Directions
While specific future directions for “Methyl 2-cyclopropylpyrimidine-5-carboxylate” are not available, the field of catalytic chemistry, which includes the study of such compounds, is expected to play a crucial role in sustainable economic development . The philosophy of sustainable development is prevailing worldwide, and will probably bring about a society revolution trend in the future .
properties
IUPAC Name |
methyl 2-cyclopropylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-9(12)7-4-10-8(11-5-7)6-2-3-6/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUJBICBXJGKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclopropylpyrimidine-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[3-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1464934.png)
![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)
![{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464937.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464938.png)

![[1-(5-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464943.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)
![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464947.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464950.png)
![[1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464953.png)